REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[C:6](Cl)[C:5]([Cl:10])=[C:4]([C:11]([Cl:14])([Cl:13])[Cl:12])[N:3]=1.[CH3:15][OH:16].[CH3:17][O-:18].[Na+]>CS(C)=O>[Cl:8][C:7]1[C:2]([O:18][CH3:17])=[N:3][C:4]([C:11]([Cl:14])([Cl:13])[Cl:12])=[C:5]([Cl:10])[C:6]=1[O:16][CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Sodium methoxide
|
Quantity
|
68.5 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring, over a 30 minute period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
with stirring, for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted twice with methylene chloride
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the methylene chloride
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
WASH
|
Details
|
the ethereal solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(C1OC)Cl)C(Cl)(Cl)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |